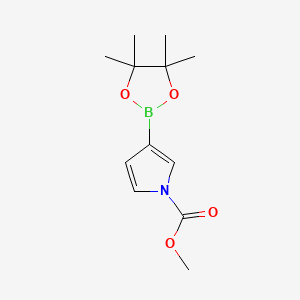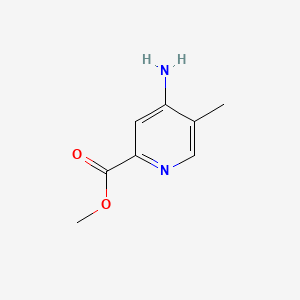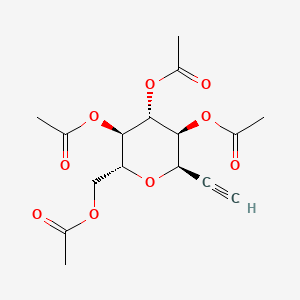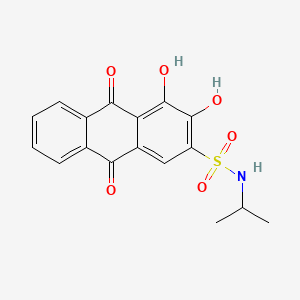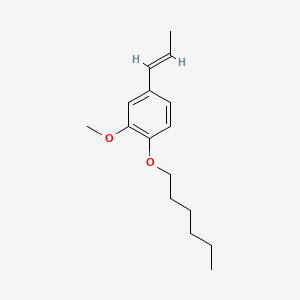
Osteoblast Activating Peptide (mouse, rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Osteoblast Activating Peptide is a biologically active peptide known for its role in promoting the activity and differentiation of osteoblasts, the cells responsible for bone formation. This peptide has been studied extensively in mouse and rat models to understand its effects on bone metabolism and its potential therapeutic applications in bone-related diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Osteoblast Activating Peptide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods: In an industrial setting, the production of Osteoblast Activating Peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: Osteoblast Activating Peptide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can reverse oxidation, particularly disulfide bonds, back to thiol groups.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products: The major products of these reactions include oxidized or reduced forms of the peptide and peptides with substituted amino acids, which can be used to study the functional importance of specific residues.
Scientific Research Applications
Osteoblast Activating Peptide has a wide range of scientific research applications, including:
Chemistry: Used to study peptide synthesis, structure-activity relationships, and peptide modifications.
Biology: Investigated for its role in osteoblast differentiation, bone formation, and interaction with other cell types.
Medicine: Explored as a potential therapeutic agent for bone-related diseases such as osteoporosis and fractures.
Industry: Utilized in the development of biomaterials and bone grafts that promote bone regeneration.
Mechanism of Action
The mechanism of action of Osteoblast Activating Peptide involves its interaction with specific receptors on the surface of osteoblasts. This interaction triggers a cascade of intracellular signaling pathways, including the activation of the PI3K-Akt pathway, which promotes osteoblast proliferation and differentiation. The peptide also influences the expression of genes involved in bone matrix production, such as collagen and osteocalcin.
Comparison with Similar Compounds
Osteoblast Activating Peptide can be compared with other peptides and compounds that influence bone metabolism, such as:
Bone Morphogenetic Proteins (BMPs): These proteins also promote osteoblast differentiation but have a broader range of effects on bone and cartilage.
Parathyroid Hormone (PTH): PTH stimulates bone formation but also has effects on bone resorption.
RANKL Inhibitors: These inhibitors prevent bone resorption by osteoclasts but do not directly promote osteoblast activity.
The uniqueness of Osteoblast Activating Peptide lies in its specific action on osteoblasts, making it a valuable tool for studying bone formation and developing targeted therapies for bone-related diseases.
Properties
CAS No. |
1222950-80-2 |
|---|---|
Molecular Formula |
C120H196N38O37 |
Molecular Weight |
2763.117 |
InChI |
InChI=1S/C120H196N38O37/c1-59(2)42-66(122)95(172)143-78(50-93(168)169)107(184)145-73(43-60(3)4)102(179)148-77(49-90(124)164)106(183)144-74(44-61(5)6)103(180)149-79(51-94(170)171)108(185)146-75(45-62(7)8)104(181)153-83(55-160)109(186)139-68(24-14-15-35-121)98(175)147-76(47-64-22-12-11-13-23-64)105(182)138-69(26-17-37-133-119(127)128)99(176)150-80(46-63(9)10)115(192)157-40-20-29-87(157)112(189)142-72(31-33-89(123)163)114(191)156-39-19-30-88(156)113(190)154-84(56-161)110(187)152-82(54-159)96(173)135-53-91(165)137-67(25-16-36-132-118(125)126)97(174)140-71(32-34-92(166)167)101(178)155-85(57-162)116(193)158-41-21-28-86(158)111(188)141-70(27-18-38-134-120(129)130)100(177)151-81(117(194)195)48-65-52-131-58-136-65/h11-13,22-23,52,58-63,66-88,159-162H,14-21,24-51,53-57,121-122H2,1-10H3,(H2,123,163)(H2,124,164)(H,131,136)(H,135,173)(H,137,165)(H,138,182)(H,139,186)(H,140,174)(H,141,188)(H,142,189)(H,143,172)(H,144,183)(H,145,184)(H,146,185)(H,147,175)(H,148,179)(H,149,180)(H,150,176)(H,151,177)(H,152,187)(H,153,181)(H,154,190)(H,155,178)(H,166,167)(H,168,169)(H,170,171)(H,194,195)(H4,125,126,132)(H4,127,128,133)(H4,129,130,134)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-/m0/s1 |
InChI Key |
FPVZIIUKVAIOMZ-OAQAKURYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CN=CN5)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


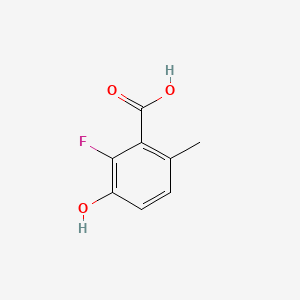
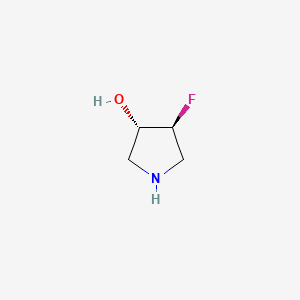

![2,4-dichloro-6-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B577902.png)
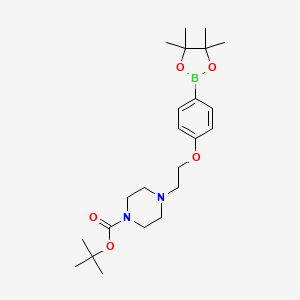
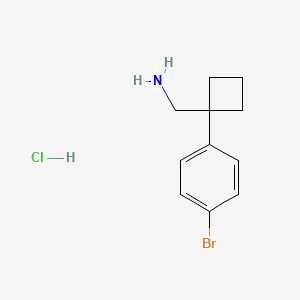
![5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577905.png)
